Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key substituents include a 2,2-diphenylacetamido group at position 5, a 4-methoxyphenyl group at position 3, and an ethyl carboxylate ester at position 1.
Properties
IUPAC Name |
ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O5S/c1-3-38-30(36)26-23-18-39-28(25(23)29(35)33(32-26)21-14-16-22(37-2)17-15-21)31-27(34)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-18,24H,3H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRNCRQJJRMMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Receptor Interactions
The thieno[3,4-d]pyridazine scaffold shares electronic and steric similarities with thiophene-based compounds, such as 2-amino-3-benzoylthiophenes, which are known allosteric enhancers of adenosine A1 receptors . Key structural and functional comparisons include:
- Diphenylacetamido Group: This bulky substituent may enhance A1 receptor binding affinity compared to simpler benzoyl groups in 2-amino-3-benzoylthiophenes. The diphenyl moiety could promote hydrophobic interactions with receptor pockets.
- Ethyl Carboxylate : May confer metabolic stability over methyl esters, though hydrolysis to a carboxylic acid could alter receptor interactions.
Functional and Pharmacokinetic Insights
- Receptor Specificity: Unlike 2-amino-3-benzoylthiophenes, which exclusively enhance A1 receptor agonist binding , the thieno[3,4-d]pyridazine core’s extended π-system might allow interaction with A2A receptors, which are associated with Gs protein signaling .
- Allosteric vs. Orthosteric Effects: The 2-amino-3-benzoylthiophenes slow agonist dissociation from A1 receptors, indicating allosteric modulation . The target compound’s amide and ester groups could favor orthosteric binding, but this requires experimental validation.
- Thermodynamic Stability: The fused thieno[3,4-d]pyridazine system likely exhibits higher conformational rigidity than monocyclic thiophenes, possibly improving receptor-binding precision.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step process:
- Core formation : Constructing the thieno[3,4-d]pyridazine core via cyclization reactions (e.g., Gewald reaction) .
- Substituent introduction : Installing the 4-methoxyphenyl and 2,2-diphenylacetamido groups via nucleophilic substitution or amide coupling .
- Esterification : Finalizing the ethyl ester group under reflux conditions . Optimization strategies : Adjusting solvent polarity (e.g., toluene for reflux), temperature (80–120°C), and catalysts (e.g., acetic acid for amide bond formation) can improve yields by 15–30% .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : and NMR identify functional groups and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~540) .
- X-ray crystallography : Resolves 3D conformation, critical for studying biological interactions .
- HPLC : Ensures >95% purity by reverse-phase methods .
Q. How do the substituents influence the compound’s solubility and stability?
- The 4-methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding .
- The 2,2-diphenylacetamido moiety increases steric bulk, reducing hydrolysis susceptibility of the ester group .
- Stability tests under varying pH (2–9) and temperature (25–60°C) reveal degradation <10% over 48 hours in neutral buffers .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across similar analogs?
Discrepancies often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) may enhance receptor binding but reduce bioavailability .
- Assay variability : Standardize in vitro assays (e.g., ATPase inhibition) using identical cell lines (HEK293) and controls .
- Data normalization : Use IC50 ratios relative to a reference compound (e.g., Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine) to account for batch-to-batch variability .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking (AutoDock Vina) : Predict binding modes to adenosine A1 receptors (PDB: 3RFM), focusing on hydrophobic pockets accommodating diphenylacetamido groups .
- QSAR models : Correlate Hammett σ values of substituents (e.g., methoxy vs. chloro) with IC50 trends .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in neuroprotection?
- In vitro models : Primary neuronal cultures exposed to oxidative stress (H2O2) to measure caspase-3 inhibition .
- Kinetic assays : Monitor tau aggregation inhibition via thioflavin-T fluorescence (λex = 440 nm, λem = 521 nm) .
- Transcriptomics : RNA-seq analysis of treated cells to identify upregulated neuroprotective pathways (e.g., Nrf2-ARE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
